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Compound of Interest

Compound Name: Monomethyl adipate

Cat. No.: B1677414 Get Quote

This guide provides a comparative analysis of the 13C NMR spectral characteristics of adipic

acid monomethyl ester, adipic acid, and dimethyl adipate. The data presented is intended to

assist researchers, scientists, and drug development professionals in the structural

characterization and differentiation of these closely related compounds.

Comparative 13C NMR Data
The following table summarizes the key 13C NMR chemical shifts for adipic acid monomethyl

ester and its relevant alternatives. The distinct chemical environments of the carbonyl and

methylene carbons, arising from the differences in esterification, are highlighted.
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Compound Name Structure Carbon Atom
Chemical Shift
(ppm)

Adipic Acid

Monomethyl Ester

HOOC-(CH₂)₄-

COOCH₃
-COOH ~179.9

-COOCH₃ ~174.3

-OCH₃ ~51.5

-CH₂-COOH ~33.9

-CH₂-COOCH₃ ~33.9

-CH₂-CH₂- ~24.4, ~24.7

Adipic Acid HOOC-(CH₂)₄-COOH -COOH ~186.35

-CH₂-COOH ~40.08

-CH₂-CH₂- ~28.52

Dimethyl Adipate
H₃COOC-(CH₂)₄-

COOCH₃
-COOCH₃ ~173.6

-OCH₃ ~51.4

-CH₂-COOCH₃ ~33.7

-CH₂-CH₂- ~24.5

Note: Chemical shifts are approximate and can vary based on solvent and experimental

conditions.[1][2][3][4][5][6]

Structural and Spectral Relationships
The structural modifications among the three compounds directly influence their 13C NMR

spectra. The diagram below illustrates the logical relationship between the presence of

carboxylic acid and ester functional groups and the resulting number of unique carbon signals.
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Adipic Acid
(Symmetrical Dicarboxylic Acid)

Fewer, distinct 13C NMR signals
due to symmetry

leads to

Adipic Acid Monomethyl Ester
(Asymmetrical)

More, distinct 13C NMR signals
due to asymmetry

leads to

Dimethyl Adipate
(Symmetrical Diester)

leads to

Click to download full resolution via product page

Caption: Structural symmetry's effect on 13C NMR spectra.

Experimental Protocol: 13C NMR Spectroscopy
The following is a general protocol for the acquisition of a 13C NMR spectrum, applicable for

the characterization of adipic acid monomethyl ester and related compounds.

1. Sample Preparation:

Dissolve approximately 10-50 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, D₂O).

The choice of solvent is critical and should be based on the solubility of the analyte and its

chemical compatibility.

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Setup:

The data presented in this guide was referenced from spectra obtained on spectrometers

with varying frequencies, including 25.16 MHz, 125 MHz, and 400 MHz instruments.[1][4]

Place the NMR tube in a spinner turbine and adjust the depth appropriately for the specific

spectrometer.

Insert the sample into the NMR magnet.
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3. Data Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of

the solvent peak.

Set the appropriate spectral width to encompass all expected carbon signals (typically 0-200

ppm for these compounds).

A standard proton-decoupled 13C NMR experiment is typically performed to simplify the

spectrum by removing C-H coupling.

The number of scans will depend on the sample concentration; a higher number of scans will

improve the signal-to-noise ratio.

A relaxation delay (D1) of 1-2 seconds is generally sufficient.

4. Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale by referencing the solvent peak to its known chemical shift

(e.g., CDCl₃ at 77.16 ppm).

Integrate the peaks if quantitative information is desired, although this is less common for

13C NMR than for 1H NMR.

Analyze the chemical shifts to assign signals to the corresponding carbon atoms in the

molecule.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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